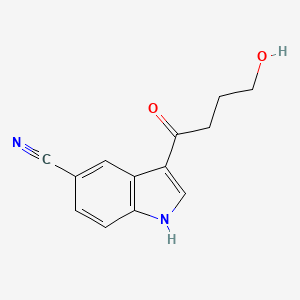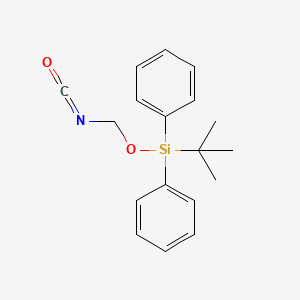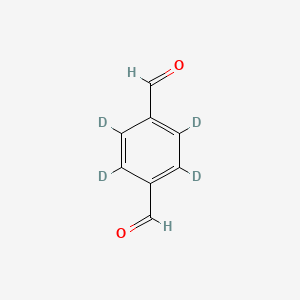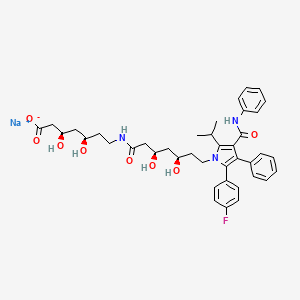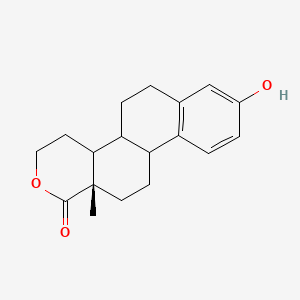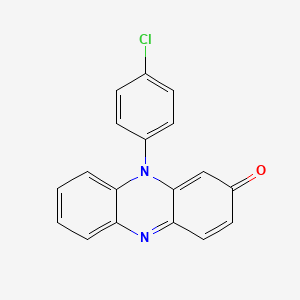
10-(4-Chlorophenyl)phenazin-2(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Chlorophenyl)phenazin-2(10H)-one is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)phenazin-2(10H)-one typically involves the condensation of appropriate aniline derivatives with phenazine precursors. One common method involves the reaction of 4-chloroaniline with phenazine-2,3-dione under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Chlorophenyl)phenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity and chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different applications.
Substitution: The chlorophenyl group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized phenazine compounds.
Wissenschaftliche Forschungsanwendungen
10-(4-Chlorophenyl)phenazin-2(10H)-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties, as phenazine compounds are known to exhibit biological activity.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 10-(4-Chlorophenyl)phenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Intercalating into DNA strands, potentially affecting gene expression and cellular functions.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
10-(4-Chlorophenyl)phenazin-2(10H)-one can be compared with other similar compounds, such as:
Clofazimine: A riminophenazine used as an antileprosy drug, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: A phenazine derivative with known antibiotic activity.
Phenazine-2,3-diol:
Eigenschaften
CAS-Nummer |
138452-44-5 |
|---|---|
Molekularformel |
C18H11ClN2O |
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
10-(4-chlorophenyl)phenazin-2-one |
InChI |
InChI=1S/C18H11ClN2O/c19-12-5-7-13(8-6-12)21-17-4-2-1-3-15(17)20-16-10-9-14(22)11-18(16)21/h1-11H |
InChI-Schlüssel |
YRXLIUJIYYOMKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3N2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


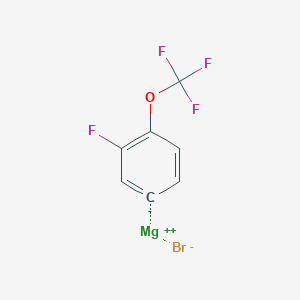
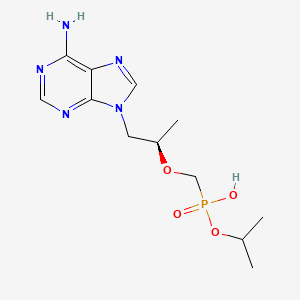
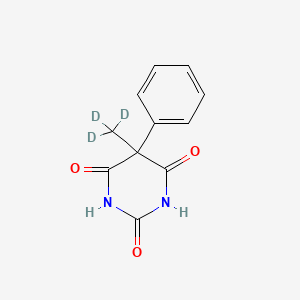
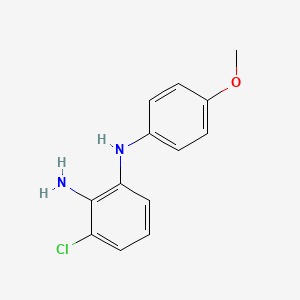
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
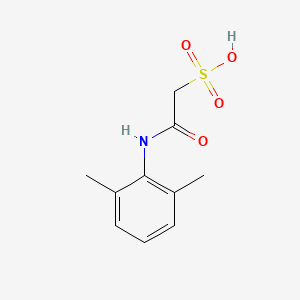
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
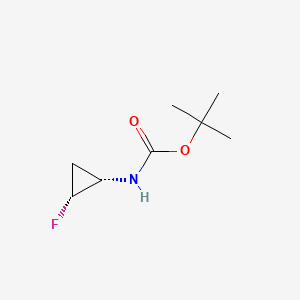
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
